Crystal structure and X-ray diffraction data for 5-tert-Butyl-2-hydroxy-3-nitro-benzaldehyde
Crystal structure and X-ray diffraction data for 5-tert-Butyl-2-hydroxy-3-nitro-benzaldehyde
An In-depth Technical Guide to the Anticipated Crystal Structure and X-ray Diffraction Data of 5-tert-Butyl-2-hydroxy-3-nitro-benzaldehyde
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the expected structural characteristics of 5-tert-Butyl-2-hydroxy-3-nitro-benzaldehyde. While direct crystallographic data for this specific molecule is not currently available in public databases, this document synthesizes information from closely related analogs to predict its molecular geometry, crystal packing, and the experimental approach for its definitive structural elucidation.
Introduction: Significance and Potential Applications
5-tert-Butyl-2-hydroxy-3-nitro-benzaldehyde is a substituted aromatic aldehyde of interest in medicinal chemistry and materials science. The presence of a bulky tert-butyl group, a hydroxyl group, a nitro group, and an aldehyde function on a single benzene ring creates a unique electronic and steric environment. This combination of functional groups suggests potential applications as an intermediate in the synthesis of novel Schiff bases, which are known to exhibit a wide range of biological activities.[1] The aldehyde group serves as a reactive site for condensation reactions, while the nitro group can be reduced to an amine, opening pathways to diverse heterocyclic compounds.[1] Furthermore, substituted salicylaldehydes are crucial precursors for creating ligands used in coordination chemistry and catalysis.[2]
Synthesis and Crystallization Strategy
The synthesis of 5-tert-Butyl-2-hydroxy-3-nitro-benzaldehyde would likely proceed via a two-step process: the formylation of 4-tert-butylphenol to produce 5-tert-Butyl-2-hydroxy-benzaldehyde, followed by regioselective nitration.
Synthesis of 5-tert-Butyl-2-hydroxy-benzaldehyde
The parent compound, 5-tert-Butyl-2-hydroxy-benzaldehyde, can be synthesized from 4-tert-butylphenol and hexamethylenetetramine in anhydrous trifluoroacetic acid, followed by hydrolysis.[3] The crude product is typically purified by silica gel column chromatography.[3]
Nitration of 5-tert-Butyl-2-hydroxy-benzaldehyde
The introduction of a nitro group onto the aromatic ring can be achieved through electrophilic aromatic substitution using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.[4] The hydroxyl and aldehyde groups are ortho-, para-directing, while the tert-butyl group is also ortho-, para-directing. The position of the nitro group at the 3-position is anticipated due to the directing effects of the existing substituents. The reaction temperature must be carefully controlled to prevent over-nitration and side product formation.[4][5]
Proposed Crystallization Protocol
Obtaining single crystals suitable for X-ray diffraction is a critical step. A systematic approach to crystallization would involve:
-
Solvent Screening: Dissolving the purified compound in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane) to identify a suitable solvent or solvent system.
-
Slow Evaporation: Allowing the solvent to evaporate slowly from a saturated solution at room temperature.
-
Vapor Diffusion: Placing a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent.
-
Cooling: Gradually lowering the temperature of a saturated solution to induce crystallization.
Predicted Molecular and Crystal Structure
Based on the analysis of structurally similar compounds, we can infer the likely molecular geometry and intermolecular interactions of 5-tert-Butyl-2-hydroxy-3-nitro-benzaldehyde.
Molecular Geometry
The molecule is expected to be nearly planar, with the aldehyde and nitro groups likely showing some torsion with respect to the benzene ring. A key feature will be the presence of a strong intramolecular hydrogen bond between the hydroxyl group's hydrogen and the aldehyde's carbonyl oxygen.[6][7][8] This interaction is a common feature in ortho-hydroxybenzaldehydes and contributes significantly to the stabilization of the molecular conformation.[7][8]
Molecular Structure and Intramolecular Hydrogen Bonding
Caption: Predicted molecular structure of 5-tert-Butyl-2-hydroxy-3-nitro-benzaldehyde with the expected intramolecular hydrogen bond.
Crystal Packing and Intermolecular Interactions
In the solid state, the crystal packing will be governed by a combination of van der Waals forces and potentially weak intermolecular interactions. Given the presence of the nitro group, C-H···O hydrogen bonds involving the aromatic or tert-butyl hydrogens and the nitro oxygens of adjacent molecules are plausible.[9] Such interactions would lead to the formation of a three-dimensional supramolecular network.[9] The bulky tert-butyl group will also play a significant role in determining the packing efficiency and the overall crystal symmetry.
X-ray Diffraction Data of Analogous Compounds
To provide a framework for what to expect from a single-crystal X-ray diffraction experiment, the crystallographic data for two related compounds, 5-tert-Butyl-2-hydroxy-3-(2-thienyl)benzaldehyde and 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, are presented below.
| Parameter | 5-tert-Butyl-2-hydroxy-3-(2-thienyl)benzaldehyde[6] | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde[7][8] |
| Formula | C15H16O2S | C11H13BrO2 |
| Molar Mass | 260.34 g/mol | 257.11 g/mol |
| Crystal System | Triclinic | Orthorhombic |
| Space Group | P-1 | Pbca |
| a (Å) | 7.2016 (14) | 9.9727 (19) |
| b (Å) | 8.9375 (18) | 12.174 (2) |
| c (Å) | 10.922 (2) | 18.558 (3) |
| α (°) | 91.50 (3) | 90 |
| β (°) | 107.69 (3) | 90 |
| γ (°) | 93.25 (3) | 90 |
| Volume (ų) | 668.0 (2) | 2253.0 (7) |
| Z | 2 | 8 |
| Temperature (K) | 173 | 293 |
Recommended Experimental Protocol for X-ray Diffraction
Should single crystals of 5-tert-Butyl-2-hydroxy-3-nitro-benzaldehyde be obtained, the following is a standard protocol for data collection and structure refinement.
Single-Crystal X-ray Diffraction Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-tert-Butyl-2-hydroxybenzaldehyde 98 2725-53-3 [sigmaaldrich.com]
- 3. 5-TERT-BUTYL-2-HYDROXY-BENZALDEHYDE | 2725-53-3 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
